molecular formula C8H7BrN2 B2370839 2-Amino-2-(3-bromophenyl)acetonitrile CAS No. 120667-58-5

2-Amino-2-(3-bromophenyl)acetonitrile

Cat. No. B2370839
CAS RN: 120667-58-5
M. Wt: 211.062
InChI Key: ZJTSSLCMKVEGLB-UHFFFAOYSA-N
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Description

2-Amino-2-(3-bromophenyl)acetonitrile is a biochemical used for proteomics research . It has a molecular formula of C8H7BrN2 and a molecular weight of 211.06 .


Molecular Structure Analysis

The InChI code for 2-Amino-2-(3-bromophenyl)acetonitrile is 1S/C8H7BrN2.ClH/c9-7-3-1-2-6(4-7)8(11)5-10;/h1-4,8H,11H2;1H . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

2-Amino-2-(3-bromophenyl)acetonitrile has a molecular weight of 211.06 . It is typically stored at room temperature and is available in powder form .

Scientific Research Applications

Chemical Transformations and Reactions

2-Amino-2-(3-bromophenyl)acetonitrile is involved in various chemical reactions, demonstrating its versatility in synthetic chemistry. For instance, it reacts with substituted (hetero)aromatic thioamides in acetonitrile, yielding products of ring transformation like 2-aryl-5-(2-aminophenyl)-4-hydroxy-1,3-thiazoles or products of an Eschenmoser coupling reaction, depending on the temperature and substituents used (Kammel et al., 2017). Additionally, its derivative, 2-bromobenzaldehyde cyanohydrin (alternatively termed (2-bromophenyl)(hydroxy)acetonitrile), has been synthesized and studied for its bond lengths, angles, and intermolecular hydrogen bonding (Betz et al., 2007).

Synthesis of Heterocyclic Compounds

This compound is pivotal in the green synthesis of heterocyclic compounds. For example, 2-amino-4-(4-bromophenyl)-8-methoxy-5,6-dihydrobenzo[h]quinoline-3-carbonitrile was synthesized from chalcone under microwave irradiation. This process was explored for its potential in spectrofluorometric characterization and antibacterial activity (Khan, 2017).

Development of Novel Fluorescent Compounds

The compound has been utilized in developing novel fluorescent compounds with potential applications in sensing technologies. For example, research has been conducted on the synthesis, structure, spectral, and sensing properties of 3-amino boron-dipyrromethene and its derivatives, where 2-amino-2-(3-bromophenyl)acetonitrile-related structures played a crucial role (Ganapathi et al., 2014).

Electrochemical Studies

Electrochemical studies involving derivatives of 2-amino-2-(3-bromophenyl)acetonitrile have been carried out. For instance, the reaction between tris(4-bromophenyl)ammoniumyl and the acetate anion in acetonitrile solution was studied using rotating disc voltammetry, revealing insights into electron transfer mechanisms (Compton & Laing, 1988).

Palladium-Catalyzed Synthesis

The compound has been a key player in palladium-catalyzed synthesis processes. For example, a palladium-catalyzed tandem addition/cyclization of 2-(2-aminoaryl)acetonitriles with arylboronic acids was developed, providing a new strategy for constructing indole skeletons (Yu et al., 2017).

Mechanism of Action

The mechanism of action for 2-Amino-2-(3-bromophenyl)acetonitrile is not specified in the available resources. Its use in proteomics research suggests it may play a role in protein-related processes .

Safety and Hazards

This compound is considered hazardous and precautions should be taken while handling it. It has been associated with various hazards, including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

2-amino-2-(3-bromophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJTSSLCMKVEGLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-(3-bromophenyl)acetonitrile

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